molecular formula C11H12F2N2 B1621195 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 383145-87-7

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B1621195
CAS No.: 383145-87-7
M. Wt: 210.22 g/mol
InChI Key: ONMAUYDDKOPKPN-UHFFFAOYSA-N
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Description

2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a difluoromethyl group and an ethanamine side chain, making it a unique and valuable molecule for various scientific applications.

Scientific Research Applications

2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” may cause skin and eye irritation . The compound is classified as a combustible solid .

Future Directions

The future directions for “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential as therapeutic agents. Given the diverse pharmacological activities of indole derivatives , these compounds could be promising candidates for drug discovery and development.

Biochemical Analysis

Biochemical Properties

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain receptor proteins, modulating their function and affecting downstream signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves specific amino acid residues, leading to conformational changes that affect enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall activity and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The localization and distribution of the compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can affect its activity and function, making it an important consideration in biochemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethanamine side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary but often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,7-Difluoro-1H-indol-3-yl)ethanamine
  • 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)propylamine
  • 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)methanamine

Uniqueness

2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, while the ethanamine side chain provides versatility in chemical modifications and biological interactions.

Properties

IUPAC Name

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMAUYDDKOPKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362532
Record name 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383145-87-7
Record name 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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